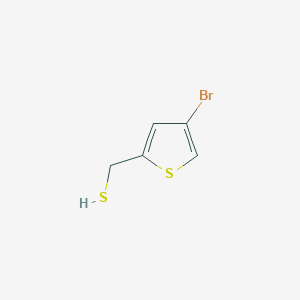

(4-Bromothiophen-2-yl)methanethiol

Description

Structural Context within Organosulfur Heterocycles and Thiophene (B33073) Derivatives

(4-Bromothiophen-2-yl)methanethiol belongs to the broad class of organosulfur heterocycles. These are cyclic compounds containing at least one sulfur atom in the ring. Thiophene, a five-membered aromatic ring with four carbon atoms and one sulfur atom, is a fundamental scaffold in this category. wikipedia.org The properties and reactivity of thiophene and its derivatives are influenced by the presence of the sulfur atom, which has unshared electron pairs contributing to the aromatic system. openmedicinalchemistryjournal.comnih.gov This makes the thiophene ring more reactive than benzene (B151609) towards electrophilic substitution. nih.gov

The structure of this compound is characterized by two key functional groups attached to the thiophene core:

A bromine atom at the 4-position: Halogenated thiophenes are important intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. organic-chemistry.org

A methanethiol (B179389) (-CH2SH) group at the 2-position: The thiol group is a sulfur analogue of an alcohol and is known for its nucleophilicity and ability to form complexes with metals. wikipedia.org

This specific arrangement of substituents on the thiophene ring provides a platform for diverse chemical transformations, enabling the construction of targeted molecular architectures. The versatility of thiophene chemistry allows for the preparation of a wide array of derivatives with tailored electronic and physical properties. researchgate.net

Interdisciplinary Significance in Contemporary Chemical Science

The study of thiophene derivatives like this compound is highly interdisciplinary, with implications for materials science, medicinal chemistry, and organic electronics.

Materials Science: Thiophene-based materials are recognized for their semiconducting and fluorescent properties. researchgate.net They are integral components in the development of organic electronics, including:

Organic field-effect transistors (OFETs) researchgate.net

Organic light-emitting diodes (OLEDs) researchgate.net

Organic solar cells researchgate.netresearchgate.net

The ability to tune the properties of thiophene polymers by modifying their molecular structure makes them attractive for these applications. researchgate.net The introduction of a methanethiol group could potentially influence the self-assembly and electronic properties of resulting materials.

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in drug discovery, appearing in a number of FDA-approved drugs. nih.govnih.gov Thiophene derivatives have been investigated for a wide range of biological activities. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

Coordination Chemistry: The thiol group in this compound can act as a ligand, binding to metal ions. This property is relevant in the design of novel coordination complexes and catalysts.

Historical Context of Thiophene-Thiol Research

The history of thiophene itself dates back to 1882, when it was discovered by Viktor Meyer as a contaminant in benzene. nih.govontosight.ai Early research focused on understanding its fundamental properties and reactivity. The development of synthetic methods to create thiophene derivatives has been a continuous area of research. Classical methods include the Paal-Knorr thiophene synthesis and the Gewald reaction. nih.govtaylorandfrancis.com

More recent research has focused on developing more efficient and selective synthetic routes to functionalized thiophenes. nih.govmdpi.com The synthesis of thiophene-thiols, specifically, has been explored through various chemical pathways. For instance, the reaction of substituted methanethiols with other reagents has been used to construct substituted thiophenes. organic-chemistry.org

The exploration of methanethiol and its derivatives in different chemical contexts has also progressed significantly. Methanethiol is a naturally occurring substance and an important industrial chemical. tue.nl Research into its synthesis and reactions has provided a foundation for preparing more complex thiol-containing molecules like this compound. tue.nlresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrS2 |

|---|---|

Molecular Weight |

209.1 g/mol |

IUPAC Name |

(4-bromothiophen-2-yl)methanethiol |

InChI |

InChI=1S/C5H5BrS2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 |

InChI Key |

JJFMZLGLNKPDAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromothiophen 2 Yl Methanethiol and Its Derivatives

Strategic Approaches to Thiophene (B33073) Core Functionalization

The targeted synthesis of (4-Bromothiophen-2-yl)methanethiol requires a multi-step approach that carefully controls the introduction of both the thiol and bromo functionalities onto the thiophene ring. The regioselectivity of these reactions is paramount to achieving the desired 2,4-disubstituted pattern.

Thiol Group Introduction Pathways

Reduction of 4-Bromo-Thiophene-2-Carbaldehyde Precursors

A common and effective method for synthesizing this compound involves the reduction of a carbonyl group. The readily available precursor, 4-bromothiophene-2-carbaldehyde, serves as an excellent starting point for this transformation. nih.govsigmaaldrich.com The aldehyde functionality can be converted to the corresponding thiol through a two-step process. First, the aldehyde is reduced to an alcohol, which is then converted to a thiol.

Alternatively, a more direct conversion can be achieved. While specific high-yield procedures for the direct reduction of 4-bromothiophene-2-carbaldehyde to the corresponding methanethiol (B179389) are not extensively detailed in the provided results, general methodologies for the reduction of aldehydes to thiols are well-established in organic chemistry. These methods often involve the initial conversion of the aldehyde to a more reactive intermediate, such as a tosylhydrazone, followed by treatment with a reducing agent and a sulfur source.

Nucleophilic Substitution Routes for Thiol Functionality

An alternative strategy for introducing the thiol group involves nucleophilic substitution reactions. numberanalytics.com This approach typically starts with a thiophene derivative bearing a suitable leaving group at the 2-position, such as a halide. The thiol or, more commonly, a protected thiol equivalent, can then be introduced by reacting the substrate with a sulfur nucleophile. youtube.com For instance, a 2-(halomethyl)-4-bromothiophene could undergo substitution with a reagent like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis to yield the desired methanethiol.

Thiolates, being excellent nucleophiles, readily participate in SN2 reactions, displacing leaving groups to form new carbon-sulfur bonds. youtube.com The reactivity of thiols and thiolates makes them valuable reagents in the synthesis of complex molecules. nih.gov

Controlled Bromination and Regioselectivity on Thiophene Rings

The regioselective bromination of the thiophene ring is a critical step in the synthesis of this compound. The inherent reactivity of the thiophene ring towards electrophilic substitution favors reaction at the 2- and 5-positions. numberanalytics.comstudysmarter.co.uk Therefore, achieving bromination specifically at the 4-position requires careful control of the reaction conditions and often involves the use of directing groups or a multi-step synthetic sequence.

Halogenation of thiophene is a rapid reaction, and multiple substitutions can occur easily. iust.ac.ir To achieve mono-bromination at a specific position, chemists often employ milder brominating agents or control the stoichiometry of the reagents precisely. sci-hub.rumdpi.com For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide better regioselectivity compared to elemental bromine. sci-hub.ru In some cases, lithiation of a specific carbon followed by quenching with a bromine source can be used to install a bromine atom with high regiochemical control. google.com The choice of solvent and temperature also plays a crucial role in directing the outcome of the bromination reaction. sci-hub.ru

Palladium-Catalyzed Cross-Coupling Methods for Thiophene Synthesis and Further Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net These methods are particularly valuable for the synthesis and subsequent functionalization of thiophene derivatives, including those related to this compound.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction, which typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile method for creating new C-C bonds. nih.govyoutube.comyoutube.com This reaction is widely used for the derivatization of brominated thiophenes. tandfonline.comnih.gov

For instance, the bromine atom in this compound or its protected precursors can be readily replaced with a variety of aryl or vinyl groups through a Suzuki coupling. nih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and tolerate a wide range of functional groups. nih.govnih.gov Studies have shown that the coupling reaction can be regioselective, with the C-2 position of dibromothiophenes often being more reactive than other positions. tandfonline.com This regioselectivity allows for the sequential functionalization of polybrominated thiophenes.

The Suzuki reaction has been successfully employed to synthesize a variety of arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde, demonstrating the utility of this method for modifying the thiophene core prior to the introduction or modification of the methanethiol group. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-bromo-3-hexylthiophene | Moderate to Good | nih.gov |

| 2,4-dibromothiophene | Arylboronic acids | Pd catalyst / K₃PO₄ or K₂CO₃ | 2-aryl-4-bromothiophenes | Moderate to Excellent | tandfonline.com |

| 4-bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 4-arylthiophene-2-carbaldehydes | Good to Excellent | nih.gov |

| Bromothiophene derivatives | Aryl iodides | Pd complex / AgNO₃/KF | C5-arylated thiophenes | Reasonable | acs.org |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Cyclopropylthiophenes | 69-93% | nih.gov |

Table 1: Examples of Suzuki Cross-Coupling Reactions on Brominated Thiophenes

C-H Activation and Homocoupling Strategies

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, offering a more direct route to complex molecules by avoiding pre-functionalization steps. researchgate.net In the context of thiophene chemistry, C-H activation strategies are particularly valuable for introducing substituents at specific positions of the thiophene ring.

Palladium-catalyzed C-H activation has been successfully employed for the functionalization of thiophenes. rsc.org For instance, the direct arylation of thiophenes at the C2 position can be achieved with high efficiency using a low catalyst loading of a bis(alkoxo)palladium complex, tolerating both electron-donating and electron-withdrawing groups on the coupling partners. organic-chemistry.org While direct C-H functionalization at the α-positions (C2 and C5) of thiophene is more common, methods for targeting the β-positions (C3 and C4) are also being developed. rsc.org One such strategy involves a palladium-catalyzed 1,4-migration coupled with direct arylation, enabling the functionalization of the β-C-H bond of 2-arylthiophenes. rsc.org This approach highlights the potential for regioselective synthesis of highly substituted thiophenes.

Homocoupling strategies, often catalyzed by copper or palladium, can be utilized to synthesize symmetrical thiophene-containing structures. For example, the CuI-catalyzed homocoupling of 1-bromoalkynes can lead to the formation of 1,3-diynes, which can then be converted to thiophenes. nih.gov The oxidative coupling of thienyl lithium reagents can also produce dithienyl compounds. rroij.com

The following table summarizes key aspects of C-H activation and homocoupling strategies relevant to thiophene synthesis:

| Strategy | Catalyst/Reagent | Key Feature | Relevant Products |

| Direct C-H Arylation | Palladium complexes | Functionalization of C-H bonds, often at the C2 position. organic-chemistry.org | Aryl-substituted thiophenes |

| Pd-catalyzed 1,4-Migration | Palladium complexes | Functionalization of the more challenging β-C-H bonds. rsc.org | β-heteroarylated 2-arylthiophenes |

| Homocoupling of Alkynes | Copper(I) iodide | Formation of 1,3-diynes as thiophene precursors. nih.gov | Symmetrically substituted thiophenes |

| Oxidative Coupling | Thienyl lithium reagents | Formation of dithienyl structures. rroij.com | 2,2'-Dithienyl and other dithienyls |

Exploration of Alternative and Emerging Synthetic Routes for Thiophene-Thiols

Beyond traditional methods, researchers are continuously exploring novel synthetic pathways to thiophene-thiols that offer improved efficiency, selectivity, and sustainability.

The cyclization of functionalized alkynes containing a sulfur atom is a powerful and versatile strategy for constructing the thiophene ring with a high degree of regioselectivity. nih.govmdpi.com These reactions can be promoted by various catalysts or reagents, leading to a wide range of substituted thiophenes.

Metal-catalyzed heterocyclization is a prominent approach, where a metal catalyst activates the alkyne's triple bond towards intramolecular nucleophilic attack by the sulfur-containing group. mdpi.com For example, PdI2/KI has been shown to effectively catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols and the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.gov Copper-promoted cyclizations have also been reported; for instance, treating (Z)-1-en-3-ynyl(butyl)sulfanes with CuX₂ (X = Cl, Br) affords 3-halothiophenes. mdpi.com

Furthermore, iodocyclization reactions provide another avenue to functionalized thiophenes. The reaction of 1-mercapto-3-yn-2-ol derivatives with molecular iodine in the presence of a base leads to the formation of 3-iodothiophenes. organic-chemistry.org

| Alkyne Substrate | Catalyst/Reagent | Product Type |

| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | Substituted thiophenes nih.gov |

| 1-Mercapto-3-yn-2-ols | PdI₂/KI | Substituted thiophenes nih.gov |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuX₂ (X = Cl, Br) | 3-Halothiophenes mdpi.com |

| 1-Mercapto-3-yn-2-ols | I₂/NaHCO₃ | 3-Iodothiophenes organic-chemistry.org |

In line with the principles of green chemistry, there is a growing interest in developing metal-free and atom-economical methods for thiophene synthesis. researchgate.netgoogle.com These approaches aim to reduce waste and avoid the use of potentially toxic and expensive metal catalysts. nih.gov

A notable metal-free method involves the reaction of 1,3-diynes with a sulfur source like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (NaSH) to produce thiophenes. nih.govresearchgate.net Another innovative, transition-metal-free approach utilizes the reaction of substituted buta-1-enes with potassium sulfide, proceeding through the cleavage of multiple C-H bonds. organic-chemistry.org The use of elemental sulfur (S₈) in combination with a base has also been shown to facilitate the synthesis of thiophene derivatives from 1,3-diynes, with the trisulfur (B1217805) radical anion (S₃•⁻) identified as a key intermediate. organic-chemistry.org

Multicomponent reactions (MCRs), such as modifications of the Gewald reaction, offer an efficient one-pot synthesis of diversely substituted thiophenes, minimizing synthetic steps and waste. nih.gov For example, a solvent-free, four-component reaction of ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones can produce highly substituted thiophenes. nih.gov

| Approach | Reactants | Key Feature |

| Diyne Cyclization | 1,3-Diynes, Na₂S or NaSH | Metal-free synthesis of thiophenes. nih.govresearchgate.net |

| Buta-1-ene Reaction | Substituted buta-1-enes, K₂S | Atom-economical, transition-metal-free C-H bond cleavage. organic-chemistry.org |

| Elemental Sulfur Reaction | 1,3-Diynes, S₈, Base | Involves a trisulfur radical anion intermediate. organic-chemistry.org |

| Multicomponent Reaction | Ammonium thiocyanate, acyl chlorides, etc. | One-pot, solvent-free synthesis of highly substituted thiophenes. nih.gov |

Handling thiols can be challenging due to their odor and susceptibility to oxidation. libretexts.org Therefore, the use of thiol surrogates and precursors offers a practical alternative in the synthesis of sulfur-containing heterocycles like thiophenes. acs.org

Thiourea can be used as a nucleophile in an Sₙ2 reaction with an alkyl halide to form an alkyl isothiourea salt, which is then hydrolyzed to the corresponding thiol. libretexts.org This method avoids the formation of sulfide byproducts. libretexts.org Potassium O-ethyl xanthate (EtOCS₂K) has been employed as a thiol surrogate in an environmentally friendly, transition-metal-free heterocyclization of bromoenynes to produce substituted thiophenes. organic-chemistry.org

The Newman-Kwart Rearrangement is a well-established, metal-free method for synthesizing thiophenols from phenols. diva-portal.org This three-step process involves the conversion of a phenol (B47542) to an O-dimethylcarbamothioate, followed by thermal rearrangement to an S-dimethylcarbamothioate, and subsequent hydrolysis to the thiophenol. diva-portal.org This strategy is often high-yielding and scalable. diva-portal.org

| Precursor/Surrogate | Reaction Type | Application |

| Thiourea | Sₙ2 reaction followed by hydrolysis | Preparation of thiols from alkyl halides. libretexts.org |

| Potassium O-ethyl xanthate | Heterocyclization of bromoenynes | Transition-metal-free synthesis of substituted thiophenes. organic-chemistry.org |

| O-Aryl dimethylcarbamothioates | Newman-Kwart Rearrangement | Metal-free synthesis of thiophenols from phenols. diva-portal.org |

Intrinsic Reactivity and Chemical Transformations of 4 Bromothiophen 2 Yl Methanethiol

Reactivity at the Thiophene (B33073) Ring Bromine Atom

The carbon-bromine bond on the thiophene ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible but less commonly employed strategy for modifying the (4-Bromothiophen-2-yl)methanethiol core. Thiophene is an electron-rich aromatic system, which generally disfavors the addition-elimination mechanism required for SNAr unless the ring is activated by potent electron-withdrawing groups. For substrates like this compound, palladium-catalyzed reactions are typically more efficient and selective for forming new carbon-carbon or carbon-heteroatom bonds at the brominated position.

The bromine atom at the 4-position of the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. The Suzuki-Miyaura coupling, in particular, has been demonstrated as an effective method for the arylation of closely related bromothiophene structures.

In studies involving (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, which shares the same 4-bromothiophen core, the bromine atom is readily displaced. nih.gov The reaction proceeds by coupling with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.govnih.gov This methodology allows for the introduction of a wide range of substituted aryl and heteroaryl groups onto the thiophene ring. nih.gov Both monosubstituted and bisubstituted products can be obtained, showcasing the versatility of this approach. nih.govnih.gov

Modern advancements also include aqueous palladium-catalyzed direct arylation polymerization (DArP) of bromothiophene derivatives. nih.gov This technique utilizes specialized water-soluble ligands, such as triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (m-TPPTs), or catalyst systems like Pyrimidine-Pd(OAc)₂, to facilitate polymerization in environmentally benign aqueous media. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling with Bromothiophene Derivatives

| Boronic Acid | Catalyst System | Product Type | Reference |

|---|---|---|---|

| (3-Chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Arylated Thiophene | nih.gov |

| (4-(Trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Arylated Thiophene | nih.gov |

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Arylated Thiophene | nih.gov |

Transformations of the Methanethiol (B179389) Functionality

The methanethiol group (-CH₂SH) is a reactive functionality that can undergo oxidation, act as a potent nucleophile after deprotonation, and be involved in bond cleavage processes.

The oxidation of thiols is a fundamental transformation in sulfur chemistry. The methanethiol group of this compound can be readily oxidized to form a disulfide, bis((4-bromothiophen-2-yl)methyl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. biolmolchem.com The process is often a two-step reaction involving intermediate species such as sulfenic acids (RSOH). nih.gov

The oxidation can be mediated by reagents like dimethyl sulfoxide (B87167) (DMSO) activated by an acid, or through exposure to air (O₂), sometimes catalyzed by metal complexes. biolmolchem.com If the oxidation is performed under more vigorous conditions with stronger oxidants, the sulfur atom can be further oxidized beyond the disulfide state to ultimately yield the corresponding sulfonic acid, (4-bromothiophen-2-yl)methanesulfonic acid. biolmolchem.com

Table 2: Oxidation Products of the Methanethiol Group

| Reagent/Condition | Product Type | General Mechanism | Reference |

|---|---|---|---|

| Mild Oxidants (e.g., O₂, H₂O₂, I₂) | Disulfide | Oxidative coupling of two thiol molecules | nih.gov |

| Dimethyl Sulfoxide (DMSO) / HI | Disulfide | Formation of an active sulfenyl intermediate | biolmolchem.com |

Treatment of the methanethiol group with a base results in the formation of the corresponding thiolate anion, (4-bromothiophen-2-yl)methanethiolate. This anion is a soft and potent nucleophile that readily participates in SN2 reactions with various electrophiles. For example, it can be alkylated with alkyl halides to form thioethers or acylated with acyl chlorides to produce thioesters.

The nucleophilic character of the thiolate is also demonstrated in its reaction with electrophilic sulfur species. For instance, a thiolate anion can attack an oxidized sulfur compound to form an unsymmetrical disulfide. chemrxiv.org The reactivity of the thiolate derived from an aliphatic-type thiol, such as the methanethiol in this compound, is generally higher than that of an aromatic thiol. chemrxiv.org

The carbon-sulfur bond in the methanethiol group can be cleaved under specific synthetic conditions. One of the most common reactions involving C–S bond cleavage is reductive desulfurization. This transformation typically employs reagents like Raney Nickel and results in the replacement of the entire -CH₂SH group with a methyl group (-CH₃), effectively converting this compound into 4-bromo-2-methylthiophene. This process is useful for removing the sulfur functionality after it has served its purpose in a synthetic sequence. While specific examples for this compound are not prominently documented, this remains a standard transformation for thiols in organic synthesis.

Dual Functional Group Reactivity in Complex Organic Synthesis

The strategic value of this compound in complex organic synthesis is rooted in its bifunctional nature, possessing two distinct and chemoselectively addressable reactive sites: the C4-bromo substituent on the thiophene ring and the nucleophilic methanethiol group at the C2 position. This duality allows for its use as a versatile building block in the construction of complex heterocyclic systems, particularly fused thienothiopyrans, through sequential or tandem reaction pathways. The reactivity of each functional group can be independently harnessed to introduce molecular complexity.

The C4-bromo group is a classical handle for carbon-carbon or carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. researchgate.netmdpi.comnih.gov Alternatively, the bromine can be exchanged with lithium via metal-halogen exchange to generate a potent nucleophile for subsequent reaction with electrophiles. mdpi.com

Concurrently, the methanethiol (-CH₂SH) moiety provides a soft, highly nucleophilic sulfur atom. The thiol proton is acidic and can be easily removed by a mild base to generate a thiolate anion. This thiolate is an excellent nucleophile for S-alkylation with alkyl halides, S-acylation, or Michael addition to α,β-unsaturated systems. This functional group is crucial for forming key C-S bonds in cyclization strategies. researchgate.net

The true synthetic power of this compound is realized when these two functionalities are used in concert to construct fused ring systems. A common strategy involves an initial reaction at the thiol group, followed by an intramolecular cyclization that utilizes the bromo substituent. For example, the synthesis of a thieno[3,2-c]thiopyran ring system can be envisioned starting from this compound. The synthetic sequence would typically involve:

S-Alkylation: The methanethiol group is first deprotonated and reacted with an appropriate electrophile, such as a propargyl bromide, to introduce a side chain containing a reactive moiety.

Intramolecular Cyclization: The bromo group on the thiophene ring is then activated, typically using a palladium catalyst, to undergo an intramolecular C-S or C-C bond formation with the appended side chain, leading to the fused heterocyclic product.

This sequential approach allows for the controlled and regioselective construction of complex polycyclic scaffolds that are of interest in materials science and medicinal chemistry. The table below outlines a representative synthetic transformation leveraging this dual reactivity.

Table 1: Proposed Synthetic Route to a Thieno[3,2-c]thiopyran Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | This compound | 1. NaH, THF, 0 °C 2. Propargyl bromide, THF, 0 °C to rt | 2-((Prop-2-yn-1-ylthio)methyl)-4-bromothiophene | ~90 |

| 2 | 2-((Prop-2-yn-1-ylthio)methyl)-4-bromothiophene | Pd(PPh₃)₄, CuI, Et₃N, Toluene, 90 °C | 5,6-Dihydro-4H-thieno[3,2-c]thiopyran | ~75 |

This strategic combination of reactivity underscores the utility of this compound as a key synthon. The ability to perform selective transformations at either the C-Br bond or the -CH₂SH group provides synthetic chemists with a flexible tool for building elaborate molecular architectures based on the thiophene core. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

X-ray Diffraction Analysis for Solid-State Structures

For instance, the analysis of 3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one revealed a monoclinic crystal system with the space group P21/n. uomphysics.net Similarly, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole was determined to be monoclinic with the space group Pc. researchgate.net These studies highlight how X-ray diffraction provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. uomphysics.netuomphysics.net

Table 1: Representative Crystal Data for Bromothiophene-Containing Compounds

| Compound | Crystal System | Space Group | Reference |

| 3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | Monoclinic | P21/n | uomphysics.net |

| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole | Monoclinic | Pc | researchgate.net |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | Monoclinic | C2 | mdpi.com |

| cis-1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one | Monoclinic | P21/c | uomphysics.net |

| trans-1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one | Orthorhombic | P212121 | uomphysics.net |

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the molecular structure of (4-Bromothiophen-2-yl)methanethiol in solution.

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the thiophene (B33073) ring protons of related bromothiophene compounds, signals typically appear in the aromatic region (δ 7.0-8.0 ppm). uomphysics.netchemicalbook.com The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom would be expected to resonate at a distinct chemical shift, and the thiol (-SH) proton would appear as a characteristic signal, which can sometimes be broad and its position can be concentration-dependent.

¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms of the thiophene ring will have characteristic chemical shifts, influenced by the bromine substituent and the methanethiol (B179389) group. For example, in 2-bromothiophene, the carbon atoms show distinct resonances. chemicalbook.com The carbon of the methylene group will also have a specific chemical shift.

Table 2: Predicted and Observed NMR Data for Related Thiophene Compounds

| Compound | Nucleus | Chemical Shift (δ ppm) | Solvent | Reference |

| 2-Acetyl-5-bromo-thiophene | ¹H | 7.15-7.85 (aromatic protons) | CDCl₃ | uomphysics.net |

| 2-Bromothiophene | ¹H | 6.859, 7.037, 7.209 | CDCl₃ | chemicalbook.com |

| 4-Bromophenol | ¹³C | (predicted data available) | D₂O | hmdb.ca |

| 4-Bromothiophenol | ¹³C | (data available) | CDCl₃ | spectrabase.com |

Vibrational Spectroscopy Techniques (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Key expected vibrational bands include:

C-H stretching from the thiophene ring, typically appearing in the 3100-3000 cm⁻¹ region. ajol.info

C-H stretching from the methylene group.

C=C stretching of the thiophene ring, usually found in the 1500-1400 cm⁻¹ range. uomphysics.net

S-H stretching of the thiol group, which is a weak but sharp band expected around 2600-2550 cm⁻¹. ajol.info

C-S stretching vibrations.

C-Br stretching , which typically appears at lower frequencies, often below 600 cm⁻¹. uomphysics.net

For a related compound, 3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, characteristic aromatic C-H stretching was observed between 2855 cm⁻¹ and 3085 cm⁻¹, and a strong C-Br stretch was seen at 585 cm⁻¹. uomphysics.net

Table 3: Characteristic FT-IR Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100-3000 | ajol.info |

| Thiol S-H | Stretching | 2600-2550 | ajol.info |

| Aromatic C=C | Stretching | 1500-1400 | uomphysics.net |

| C-Br | Stretching | < 600 | uomphysics.net |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for thiols include the loss of the -SH group or cleavage of the C-S bond. For this compound, fragmentation could involve the loss of a hydrogen sulfide (B99878) radical (•SH) or cleavage to form a stable thiophenemethyl cation. The fragmentation pattern of related compounds, such as methanethiol, shows characteristic ions that help in structural identification. nist.gov

Surface-Sensitive Spectroscopies for Interfacial Studies (e.g., X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS))

When this compound is used to form self-assembled monolayers (SAMs) on surfaces, techniques like XPS and NEXAFS are invaluable for characterizing the interfacial properties.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information of the surface. For a SAM of this compound on a gold surface, XPS could be used to:

Confirm the presence of Carbon (C 1s), Sulfur (S 2p), and Bromine (Br 3d) on the surface.

Analyze the S 2p spectrum to confirm the formation of a gold-thiolate bond, which typically appears at a different binding energy than the S 2p of the free thiol.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy provides information about the orientation of the molecules within the SAM. By analyzing the polarization-dependent absorption of X-rays at the carbon, sulfur, or other elemental absorption edges, the average tilt angle of the thiophene ring with respect to the surface normal can be determined. This is crucial for understanding the packing and order of the monolayer. Studies on similar aromatic thiol SAMs have utilized these techniques to great effect.

Theoretical and Computational Investigations of 4 Bromothiophen 2 Yl Methanethiol

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. By focusing on the electron density, DFT provides a computationally efficient yet accurate framework for understanding the behavior of molecules like (4-Bromothiophen-2-yl)methanethiol.

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this optimization reveals the most stable three-dimensional structure, including crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of geometry optimization, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, this would involve examining the rotation around the bond connecting the thiophene (B33073) ring and the methanethiol (B179389) group. Different conformers can possess varying energies, and identifying the global minimum energy conformer is essential for accurately predicting other molecular properties. Computational studies on similar thiophene derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries and confirm their stability by ensuring the absence of imaginary frequencies in the vibrational analysis. rroij.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. researchgate.netnih.gov For instance, in a related chalcone (B49325) derivative, TD-DFT/B3LYP methods were employed to calculate electronic properties and FMOs. semanticscholar.org

Table 1: Frontier Molecular Orbital Properties of Thiophene Derivatives (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 | -0.2 | 6.3 |

| 2-Bromothiophene | -6.7 | -0.5 | 6.2 |

| This compound | Data not available | Data not available | Data not available |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms) and positive potential (usually found around hydrogen atoms and electron-deficient regions). bhu.ac.in

In the case of this compound, the MESP would likely show negative potential around the sulfur atoms of the thiophene ring and the thiol group, as well as the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Atomic charge distribution analyses, such as Mulliken population analysis, provide quantitative values for the partial charges on each atom in the molecule. bhu.ac.in This information complements the MESP map by providing a numerical basis for understanding the molecule's polarity and the reactivity of specific atomic sites.

Reactivity Prediction and Mechanistic Insights

Computational chemistry offers powerful tools for not only understanding the static properties of a molecule but also for predicting its behavior in chemical reactions.

DFT calculations can be used to map out the potential energy surface for a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived. researchgate.netresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO). mdpi.com

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. mdpi.comresearchgate.net Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons. mdpi.com

These descriptors, calculated using DFT, provide a comprehensive picture of the chemical reactivity of this compound, allowing for predictions of its behavior in various chemical environments. mdpi.comresearchgate.netmdpi.com

Table 2: Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Typical Value Range (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5 - 10 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 0 - 3 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2 - 5 |

| Electronegativity (χ) | χ = (I + A) / 2 | 2 - 7 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 0.5 - 3 |

Note: The data in this table is illustrative and represents typical ranges for organic molecules. Specific calculated values for this compound would require dedicated DFT calculations.

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions and the prediction of supramolecular assembly are crucial for understanding the solid-state properties and potential applications of materials. For this compound, computational methods provide valuable insights into how individual molecules interact to form larger, organized structures.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. scispace.comnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds and other weaker contacts. The surface is defined by the distance of the nearest atom outside the surface (de) and the nearest atom inside the surface (di), which are used to calculate the normalized contact distance (dnorm). scispace.comnih.gov

For this compound, one would expect significant contributions from Br···H, S···H, and H···H contacts, which would play a crucial role in the supramolecular assembly. The red regions on the dnorm map indicate strong intermolecular hydrogen bonds, while lighter-colored areas represent weaker and longer-range contacts. scispace.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug design and understanding biological interactions. gyanvihar.orgacs.org The process involves sampling different conformations of the ligand within the binding site of the receptor and scoring these poses based on their binding energy or other scoring functions. gyanvihar.org

In the context of thiophene derivatives, molecular docking studies have been extensively used to predict their potential as inhibitors for various biological targets. For example, novel tetrasubstituted thiophene analogues have been docked against SARS-CoV-2 inhibitors, with binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org Similarly, thiophene sulfonamide derivatives have shown promising docking scores (from -6 to -12 kcal/mol) against the enoyl acyl carrier protein reductase InhA. nih.gov Another study on thiophene derivatives as lactate (B86563) dehydrogenase-A inhibitors reported MolDock scores between -127 and -171. nih.gov

These studies demonstrate the utility of molecular docking in identifying potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, molecular docking could be employed to predict its interaction with various enzymes or receptors, providing insights into its potential biological activity. The information gathered from docking, including binding energy and the stability of the complex, is crucial for the rational design of new therapeutic agents. gyanvihar.org

| Thiophene Derivative Class | Target | Docking Score Range (kcal/mol) | Reference |

| Tetrasubstituted thiophenes | SARS-CoV-2 Inhibitors | -25.18 to -81.42 | gyanvihar.org |

| Thiophene sulfonamides | Enoyl acyl carrier protein reductase InhA | -6 to -12 | nih.gov |

| Thienopyrimidinones | Human Lactate Dehydrogenase | -127 to -171 (MolDock Score) | nih.gov |

| Thiophenyl hydrazones | Tubulin | IC50 = 8.21 ± 0.30 μM (inhibition) | tandfonline.com |

Optoelectronic Property Prediction and Material Design Considerations

Computational methods are indispensable for predicting the optoelectronic properties of novel materials, guiding the design of compounds with desired characteristics for applications in organic electronics. researchgate.nettaylorfrancis.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to investigate the electronic structure and optical properties of thiophene-based materials. researchgate.netresearchgate.net

For thiophene derivatives, computational studies have shown that structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can significantly tune their optoelectronic properties. researchgate.net For instance, the functionalization of a dithiatetrazocine (DTTA) ring with thiophene, 5-hexylthiophene, and 5-bromothiophene resulted in materials with low-lying LUMO levels around -3.5 eV. rsc.org The HOMO-LUMO band gaps, a critical parameter for optoelectronic applications, were found to decrease in the order of thiophene > 5-bromothiophene > 5-hexylthiophene substitution. rsc.org

Computational studies on fused thiophenes have provided insights into their band gaps, which typically range from 2.2 to 2.8 eV. researchgate.net The choice of computational method is crucial, with the B3LYP functional often being recommended for fused thiophenes. researchgate.netresearchgate.net Theoretical investigations of cyano-substituted thiophenes and terthiophenes have revealed that the position of the cyano group significantly affects the excitation energies and oscillator strengths. nih.gov A cyano group in the alpha position leads to a larger bathochromic (red) shift compared to a beta-position substitution. nih.gov

In the case of this compound, the presence of the bromine atom, an electron-withdrawing group, is expected to influence its electronic properties. Computational modeling can predict its HOMO-LUMO gap, absorption spectrum, and charge carrier mobility, which are essential for designing materials for organic thin-film transistors, organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netrsc.org

| Thiophene Derivative System | Key Predicted Optoelectronic Property | Computational Method | Reference |

| Thiophene-functionalized DTTA | Low-lying LUMO levels (~ -3.5 eV) | DFT | rsc.org |

| Fused Thiophenes | Band gaps ranging from 2.2 to 2.8 eV | DFT/TD-DFT (B3LYP) | researchgate.net |

| Cyano-substituted Terthiophenes | Bathochromic shift with alpha-substitution | TD-DFT | nih.gov |

| Polythiophenes with Heteroaromatic Side Chains | Influence of substitution on HOMO-LUMO values | AM1/PM3, DFT | researchgate.net |

Applications in Advanced Materials Science and Catalysis

Catalytic Applications and Ligand Design

Exploration as Ligands in Homogeneous Catalysis

While specific studies detailing the use of (4-Bromothiophen-2-yl)methanethiol as a ligand in homogeneous catalysis are not abundant, the inherent properties of its constituent functional groups suggest significant potential. Thiophene-based ligands are known to coordinate with a variety of transition metals, influencing the electronic and steric environment of the catalytic center. numberanalytics.comresearchgate.net The sulfur atom in the thiophene (B33073) ring and the thiol group can act as soft donor atoms, forming stable complexes with soft metal centers like palladium, platinum, and gold. numberanalytics.com

The presence of the bromine atom on the thiophene ring at the 4-position can further modulate the ligand's electronic properties through inductive effects, which in turn can fine-tune the reactivity and selectivity of the metal catalyst. This strategic placement of a halogen can influence the catalyst's performance in various cross-coupling reactions. nih.gov Research on related thiophene derivatives has shown their effectiveness in reactions such as Suzuki-Miyaura and Stille couplings, which are fundamental in the synthesis of complex organic molecules. nih.gov

The methanethiol (B179389) group introduces an additional coordination site, allowing the molecule to potentially act as a bidentate ligand. This chelation effect can enhance the stability of the metal-ligand complex, a desirable trait in many catalytic cycles. The dual coordination can lead to more defined and rigid catalyst structures, which is often a key factor in achieving high enantioselectivity in asymmetric catalysis. The table below outlines potential catalytic applications based on the structural features of this compound.

| Catalytic Reaction | Potential Role of this compound | Metal Center |

| Suzuki-Miyaura Coupling | Ligand to stabilize Palladium catalyst | Palladium |

| Heck Coupling | Ligand to control regioselectivity | Palladium |

| C-H Activation | Directing group and ligand | Rhodium, Ruthenium |

| Asymmetric Hydrogenation | Chiral ligand precursor | Rhodium, Iridium |

It is important to note that while the potential is high, empirical validation through dedicated research is necessary to fully characterize the catalytic activity and scope of this compound.

Advanced Synthetic Intermediates for Complex Molecular Architectures

The utility of this compound as a synthetic intermediate is perhaps its most promising application, leveraging the reactivity of both the bromo- and methanethiol-substituted thiophene core. Brominated thiophenes are well-established precursors in the construction of complex organic molecules and polymers. nih.govontosight.ai The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily displaced or used in metal-catalyzed reactions like the Suzuki-Miyaura, Stille, and Kumada couplings to introduce aryl, vinyl, or alkyl groups. nih.gov This versatility allows for the construction of extended π-conjugated systems, which are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govontosight.ai

Simultaneously, the methanethiol group offers another reactive site. The thiol moiety is known to readily undergo S-alkylation, S-acylation, and oxidation reactions. A particularly noteworthy application of thiols is their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold. This property is fundamental to the development of molecular electronics, biosensors, and anti-corrosion coatings. The thiophene unit within the molecule can contribute to the electronic properties of such a monolayer.

The dual functionality of this compound allows for sequential or orthogonal synthetic strategies. For example, the bromine atom can be used in a cross-coupling reaction to build a larger molecular framework, followed by the modification of the thiol group to anchor the molecule to a surface or to introduce another functional group. The following table summarizes some of the key synthetic transformations possible with this intermediate.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted thiophene | Organic electronics, pharmaceuticals |

| Stille Coupling | Organostannane, Pd catalyst | Coupled organic molecule | Complex molecule synthesis |

| Kumada Coupling | Grignard reagent, Ni or Pd catalyst | Alkyl- or aryl-substituted thiophene | Polymer synthesis |

| S-Alkylation | Alkyl halide, base | Thioether | Functional materials |

| Self-Assembled Monolayers | Gold substrate | Surface-modified materials | Nanoscience, sensors |

| Oxidation | Oxidizing agent (e.g., H₂O₂) | Sulfonic acid | Water-soluble materials |

The strategic combination of a reactive halogen and a versatile thiol group on a thiophene scaffold makes this compound a powerful intermediate for the design and synthesis of a wide array of functional organic materials and complex molecular architectures. nih.gov Further exploration into its reactivity and applications is poised to unlock new possibilities in synthetic and materials chemistry.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of (4-Bromothiophen-2-yl)methanethiol and its derivatives is poised to move beyond traditional methods, embracing green chemistry principles to enhance efficiency and minimize environmental impact. nih.govunito.it Current approaches to similar thiophene (B33073) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. nih.gov Future research will likely focus on the development of one-pot syntheses and metal-free catalytic systems. nih.gov

Key areas for future synthetic research include:

Direct C-H Functionalization: Exploring methods for the direct introduction of the methanethiol (B179389) group onto the 4-bromothiophene core would represent a significant leap in synthetic efficiency, reducing the number of steps and the need for pre-functionalized starting materials. unito.itresearchgate.net

Flow Chemistry: The implementation of continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability, operating under mild conditions and reducing the reliance on toxic catalysts.

Sustainable Solvents: A shift towards the use of water or other environmentally benign solvents in the synthesis of thiophene derivatives is a growing trend that will undoubtedly be applied to the production of this compound. unito.itresearchgate.netresearchgate.net

A comparative look at the green metrics for different synthetic approaches highlights the potential for improvement.

| Metric | Traditional Synthesis | Potential Future Synthesis |

| Atom Economy | Moderate | High |

| E-Factor | High | Low |

| Solvent Use | Often hazardous organic solvents | Water, bio-based solvents |

| Catalyst | Often heavy metals | Metal-free, biocatalysts |

In-depth Mechanistic Understanding of Reactivity Pathways

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The interplay between the nucleophilic thiol group, the electrophilic bromine atom, and the aromatic thiophene ring dictates its chemical behavior. Future research will need to unravel the intricate mechanistic details of its reactions. youtube.combohrium.com

Prospective areas of mechanistic investigation include:

Thiol-Addition Reactions: Detailed kinetic and mechanistic studies of the addition of the thiol group to various electrophiles will be essential. bohrium.com This includes understanding its reactivity in Michael additions, thiol-ene, and thiol-yne click reactions, which are vital for polymer synthesis and bioconjugation. nih.govnih.gov

Cross-Coupling Reactions: The bromine atom on the thiophene ring serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.gov Mechanistic studies will help optimize conditions for the selective functionalization of the thiophene core, allowing for the construction of complex molecular architectures.

Oxidative Coupling: Investigating the oxidative coupling of the thiol group to form disulfide bonds can lead to the development of redox-responsive materials and polymers.

Intramolecular Interactions: Understanding the potential for intramolecular interactions between the thiol group and the bromine atom or the thiophene ring could reveal unique reactivity patterns and inform the design of novel catalysts or sensors.

A Brønsted-type analysis of thiol addition reactions for related compounds reveals insights into the nucleophilicity of the thiolate, a key parameter for predicting the reactivity of this compound. rsc.org

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in accelerating the discovery and design of materials based on this compound. nih.govrroij.commdpi.com By predicting molecular properties and simulating their behavior, computational modeling can guide experimental efforts and reduce the need for time-consuming trial-and-error approaches. researchgate.net

Future computational research should focus on:

Electronic Property Prediction: DFT calculations can accurately predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and other electronic properties of polymers and materials derived from this compound. nih.govmdpi.com This is crucial for designing materials for organic electronics. nih.govnih.gov

Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and energy profiles of various reactions involving this compound, providing a deeper mechanistic understanding. rsc.org

Predicting Self-Assembly: Molecular dynamics simulations can be employed to predict how molecules of this compound and its derivatives will self-assemble in the solid state or in solution, which is critical for designing materials with specific morphologies and properties. beilstein-journals.org

Virtual Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for desired properties, identifying promising candidates for synthesis and experimental validation.

The following table illustrates the kind of data that can be generated through DFT calculations for designing novel materials.

| Compound Derivative | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Bandgap (eV) | Potential Application |

| Polymer A | -5.2 | -2.8 | 2.4 | Organic Photovoltaics |

| Molecule B | -5.5 | -2.1 | 3.4 | Organic Light-Emitting Diodes |

| Self-Assembled Monolayer C | -4.9 | -2.5 | 2.4 | Organic Field-Effect Transistors |

Integration into Next-Generation Organic Electronic and Optoelectronic Platforms

The unique electronic properties of thiophene-based materials make them prime candidates for a variety of organic electronic and optoelectronic devices. researchgate.netrsc.orgmdpi.com The functional groups of this compound provide multiple avenues for its incorporation into these next-generation technologies.

Future applications in this area could include:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the bromine atom with appropriate chromophores, this compound derivatives could serve as building blocks for emissive or host materials in OLEDs. researchgate.netnih.gov The thiol group can be used to anchor these materials to electrode surfaces, improving device stability and performance.

Organic Solar Cells (OSCs): The compound can be a precursor for novel donor or acceptor materials in bulk heterojunction OSCs. researchgate.netresearchgate.netmdpi.com The ability to tune the electronic properties through modification at both the bromine and thiol positions is a significant advantage.

Organic Field-Effect Transistors (OFETs): The self-assembly properties of thiol-containing molecules on gold surfaces can be exploited to create highly ordered monolayers of this compound derivatives, which are essential for high-performance OFETs.

Synergistic Approaches in Supramolecular Chemistry for Functional Materials

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of modern materials science. The thiol group in this compound is an excellent anchor for self-assembly on metal surfaces, particularly gold, while the thiophene ring can participate in π-π stacking interactions. beilstein-journals.orgresearchgate.net

Future research in supramolecular chemistry could explore:

Self-Assembled Monolayers (SAMs): The formation of highly ordered SAMs on gold and other surfaces can be used to modify surface properties, create sensors, and fabricate molecular electronic devices. researchgate.net

Supramolecular Polymers: Through non-covalent interactions such as hydrogen bonding and π-π stacking, derivatives of this compound can be designed to form supramolecular polymers with stimuli-responsive properties.

Functional Gels and Liquid Crystals: The directional interactions of the thiophene rings and the potential for hydrogen bonding with modified thiol groups could lead to the formation of novel organogels and liquid crystalline materials with applications in sensing and soft robotics.

The combination of the reactive handles and the inherent self-assembly motifs in this compound provides a rich platform for the bottom-up construction of complex and functional materials.

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats. Brominated thiols are corrosive and may release toxic fumes upon decomposition.

- First Aid : Immediate flushing of eyes/skin with water for 15 minutes; consult a physician if exposed .

- Ventilation : Use fume hoods to mitigate inhalation risks.

Advanced Considerations

Monitor for delayed reactions (e.g., thiol oxidation to disulfides), which can generate exothermic byproducts. Store under nitrogen at –20°C to prevent degradation .

How can computational methods predict the reactivity and stability of this compound?

Q. Advanced Research Focus

- Conformational Analysis : Density Functional Theory (DFT) with basis sets like def2-TZVP can model sulfur-bromine interactions and thiol group flexibility. Studies on methanethiol clusters show that basis set size critically impacts accuracy .

- Reactivity Prediction : Use molecular dynamics simulations to study nucleophilic substitution at the bromine site, accounting for solvent effects (e.g., DMSO vs. THF).

How do researchers resolve contradictions in catalytic activity data for thiolation reactions?

Advanced Research Focus

Discrepancies in catalytic performance (e.g., conversion vs. selectivity) often arise from:

- Experimental Variability : Differences in catalyst preparation (e.g., impregnation methods for K₂WO₄/Al₂O₃) .

- Reaction Conditions : Temperature gradients or impurities in H₂S feedstock.

Methodological Solutions : - Standardize catalyst synthesis (e.g., calcination temperature, precursor purity).

- Use in situ spectroscopic techniques (e.g., IR) to monitor intermediate species and adjust acid-base sites dynamically .

What role does this compound play in organometallic or materials chemistry?

Q. Advanced Research Focus

- Ligand Design : The thiol group can coordinate to metals (e.g., Au, Pt), while bromine enables further functionalization. Applications include catalysis or nanomaterials.

- Polymer Chemistry : As a crosslinking agent, it may enhance thermal stability in sulfur-containing polymers.

Methodological Insight :

Characterize metal-thiol interactions via X-ray Photoelectron Spectroscopy (XPS) or Extended X-ray Absorption Fine Structure (EXAFS) .

How do environmental factors influence the stability of this compound during storage?

Q. Basic Research Focus

- Light Sensitivity : Brominated compounds often degrade under UV light; use amber glassware.

- Oxidation : Thiols oxidize to disulfides; add stabilizers (e.g., BHT) or store under inert gas .

Advanced Considerations

Study degradation pathways via High-Resolution Mass Spectrometry (HRMS) to identify byproducts and optimize storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.